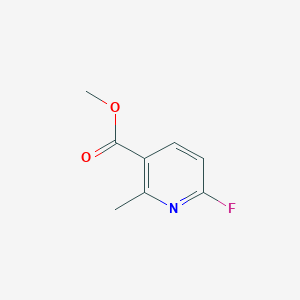

Methyl 6-fluoro-2-methylnicotinate

Description

BenchChem offers high-quality Methyl 6-fluoro-2-methylnicotinate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 6-fluoro-2-methylnicotinate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

methyl 6-fluoro-2-methylpyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8FNO2/c1-5-6(8(11)12-2)3-4-7(9)10-5/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLWCAHFEDSDTQN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=N1)F)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001246071 | |

| Record name | Methyl 6-fluoro-2-methyl-3-pyridinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001246071 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1227595-02-9 | |

| Record name | Methyl 6-fluoro-2-methyl-3-pyridinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1227595-02-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 6-fluoro-2-methyl-3-pyridinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001246071 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

synthesis of Methyl 6-fluoro-2-methylnicotinate

An In-depth Technical Guide to the Synthesis of Methyl 6-fluoro-2-methylnicotinate

Abstract

Methyl 6-fluoro-2-methylnicotinate is a key heterocyclic building block in medicinal chemistry, frequently utilized in the synthesis of complex pharmaceutical agents. Its structure, which combines a fluorinated pyridine core with methyl and methyl ester functionalities, offers multiple points for chemical modification. This guide provides a comprehensive, technically-grounded overview of a robust synthetic pathway to this valuable compound. We will detail a logical two-stage synthetic strategy, beginning with the preparation of the crucial intermediate, 6-fluoro-2-methylnicotinic acid, followed by its efficient conversion to the target methyl ester. This document is intended for researchers, chemists, and drug development professionals, offering not just protocols but also the underlying chemical principles and strategic considerations for successful synthesis.

Introduction and Strategic Overview

The synthesis of substituted pyridine derivatives is a cornerstone of modern pharmaceutical development. The introduction of fluorine into these scaffolds can significantly modulate physicochemical properties such as lipophilicity, metabolic stability, and binding affinity, making fluorinated pyridines highly sought-after intermediates. Methyl 6-fluoro-2-methylnicotinate serves as a prime example of such a scaffold.

Our synthetic approach is bifurcated into two primary stages:

-

Synthesis of the Carboxylic Acid Intermediate: Preparation of 6-fluoro-2-methylnicotinic acid via a Directed ortho-Metalation (DoM) strategy. This method offers high regioselectivity, leveraging the directing ability of the fluorine substituent.

-

Esterification: Conversion of the synthesized carboxylic acid to its corresponding methyl ester through a classic Fischer-Speier esterification. This is a reliable and scalable acid-catalyzed reaction.

This strategy was designed for its efficiency, high selectivity, and reliance on well-established, robust chemical transformations.

An In-depth Technical Guide to Methyl 6-fluoro-2-methylnicotinate: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Fluorinated Pyridine Scaffolds

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into heterocyclic scaffolds is a cornerstone of rational drug design. Fluorinated pyridine derivatives, in particular, have emerged as privileged structures, integral to a multitude of FDA-approved therapeutics. The unique physicochemical properties imparted by the fluorine atom—such as enhanced metabolic stability, increased binding affinity, and modulated lipophilicity—offer a powerful tool for optimizing drug candidates.[1][2] Methyl 6-fluoro-2-methylnicotinate, a functionalized pyridine building block, embodies the potential of this chemical space. This guide provides a comprehensive technical overview of its properties, synthesis, characterization, and applications, serving as a critical resource for researchers leveraging this versatile intermediate in drug discovery and development.

Physicochemical and Spectroscopic Properties

Methyl 6-fluoro-2-methylnicotinate is a pyridine derivative featuring a methyl ester at the 3-position, a methyl group at the 2-position, and a fluorine atom at the 6-position. These substitutions create a unique electronic and steric environment, influencing its reactivity and utility as a synthetic intermediate.

Core Compound Data

| Property | Value | Source(s) |

| IUPAC Name | methyl 6-fluoro-2-methylpyridine-3-carboxylate | [1] |

| CAS Number | 1227595-02-9 | [1] |

| Molecular Formula | C₈H₈FNO₂ | [3] |

| Molecular Weight | 169.16 g/mol | [3] |

| Physical Form | Liquid | [2] |

| Boiling Point | 212.5 °C at 760 mmHg | [4] |

Synthesis of Methyl 6-fluoro-2-methylnicotinate: A Step-by-Step Protocol

The primary route for the synthesis of Methyl 6-fluoro-2-methylnicotinate is the esterification of its corresponding carboxylic acid, 6-fluoro-2-methylnicotinic acid. This transformation is a fundamental reaction in organic synthesis, and various methods can be employed. A common and effective method is the Fischer-Speier esterification, which utilizes an alcohol in the presence of an acid catalyst.

Diagram of Synthesis Pathway

Caption: Fischer-Speier esterification of 6-fluoro-2-methylnicotinic acid.

Experimental Protocol: Fischer-Speier Esterification

This protocol is based on established methods for the esterification of nicotinic acid derivatives.[2]

Materials:

-

6-fluoro-2-methylnicotinic acid

-

Methanol (anhydrous)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

-

Ethyl acetate

-

Anhydrous sodium sulfate

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: To a stirred solution of 6-fluoro-2-methylnicotinic acid (1.0 equivalent) in anhydrous methanol (serving as both solvent and reagent), slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equivalents) at room temperature.

-

Reflux: Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup:

-

Cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure using a rotary evaporator.

-

Carefully neutralize the residue with a saturated aqueous solution of sodium bicarbonate until effervescence ceases.

-

Extract the aqueous layer with ethyl acetate (3x volumes).

-

-

Isolation and Purification:

-

Combine the organic layers and dry over anhydrous sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude Methyl 6-fluoro-2-methylnicotinate.

-

If necessary, the product can be further purified by vacuum distillation.

-

Causality Behind Experimental Choices:

-

Excess Methanol: Using methanol as the solvent drives the equilibrium of this reversible reaction towards the product side, maximizing the yield of the desired ester.

-

Acid Catalyst: The strong acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the methanol.

-

Neutralization: The sodium bicarbonate quench is crucial to neutralize the sulfuric acid catalyst and any unreacted carboxylic acid, facilitating the extraction of the neutral ester into the organic phase.

Spectroscopic Characterization

While specific spectra for Methyl 6-fluoro-2-methylnicotinate are not widely published in peer-reviewed journals, the expected spectroscopic data can be inferred from the analysis of structurally similar compounds and general principles of spectroscopy.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the two methyl groups. The chemical shifts will be influenced by the electron-withdrawing effects of the fluorine and ester groups.

¹³C NMR Spectroscopy

The carbon NMR will provide direct information about the carbon skeleton. The carbon attached to the fluorine will exhibit a large coupling constant (¹JCF), a characteristic feature in the NMR of fluorinated compounds.

Infrared (IR) Spectroscopy

The IR spectrum will be dominated by a strong absorption band for the C=O stretch of the ester group, typically found in the region of 1720-1740 cm⁻¹. Other characteristic peaks will include C-O stretching and C-F stretching vibrations.

Mass Spectrometry

Mass spectrometry will show a molecular ion peak corresponding to the molecular weight of the compound (169.16 g/mol ). The fragmentation pattern will likely involve the loss of the methoxy group (-OCH₃) or the entire ester group (-COOCH₃).

Reactivity and Synthetic Applications

Methyl 6-fluoro-2-methylnicotinate is a versatile intermediate due to its multiple reactive sites. The pyridine ring can undergo further functionalization, and the ester group can be hydrolyzed or converted to other functional groups. The fluorine atom can also participate in nucleophilic aromatic substitution reactions under certain conditions.

Diagram of Reactivity Pathways

Caption: Key reaction pathways for Methyl 6-fluoro-2-methylnicotinate.

Application in the Synthesis of Bioactive Molecules

Methyl 6-fluoro-2-methylnicotinate serves as a key building block in the synthesis of more complex molecules with potential therapeutic applications.

1. Intermediate for FXR Modulators:

This compound has been utilized as an intermediate in the preparation of Farnesoid X Receptor (FXR) modulators. FXR is a nuclear hormone receptor involved in bile acid homeostasis and lipid and glucose metabolism, making it a target for metabolic diseases.[2]

2. Precursor for DPP4 Inhibitors:

Methyl 6-fluoro-2-methylnicotinate is a starting material for the synthesis of small molecule inhibitors of dipeptidyl peptidase IV (DPP4). DPP4 inhibitors are a class of oral hypoglycemics used for the treatment of type 2 diabetes. A key synthetic step involves the radical bromination of the 2-methyl group using N-Bromosuccinimide (NBS) and a radical initiator like benzoyl peroxide.[5]

Experimental Protocol: Bromination of the 2-Methyl Group [5]

Materials:

-

Methyl 6-fluoro-2-methylnicotinate

-

1,2-dichloroethane

-

N-Bromosuccinimide (NBS)

-

Benzoyl peroxide

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Heating mantle

Procedure:

-

To a stirred solution of Methyl 6-fluoro-2-methylnicotinate (1.0 equivalent) in 1,2-dichloroethane, add N-Bromosuccinimide (1.0 equivalent).

-

Add a catalytic amount of benzoyl peroxide.

-

Heat the reaction mixture to 70 °C and stir for 16 hours.

-

Monitor the reaction by TLC.

-

Upon completion, evaporate the solvent under reduced pressure and quench with water to yield the brominated intermediate, which can be used in subsequent steps.

Safety and Handling

-

Hazards: Likely to be an irritant to the skin, eyes, and respiratory system.[6][7]

-

Handling: Use in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of vapors and contact with skin and eyes.[6]

-

Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong bases.[6]

Conclusion and Future Outlook

Methyl 6-fluoro-2-methylnicotinate is a valuable and versatile building block for the synthesis of complex, biologically active molecules. Its fluorinated pyridine core makes it an attractive starting material for the development of novel therapeutics, particularly in the areas of metabolic and inflammatory diseases. As the demand for more sophisticated and effective drugs continues to grow, the importance of such well-defined and functionalized intermediates in the drug discovery pipeline is set to increase. Further exploration of the reactivity of this compound and its application in the synthesis of new chemical entities will undoubtedly contribute to the advancement of medicinal chemistry.

References

- Google Patents. WO2012087519A1 - Compositions and methods for modulating fxr.

- Google Patents. WO2022159955A1 - Small molecule regulators of alveolar type 2 cell proliferation for the treatment of pulmonary diseases.

- Thermo Fisher Scientific.

- The values for proton and C-13 chemical shifts given below are typical approxim

-

PubChem. Methyl 6-methylnicotinate. Available from: [Link]

- premierindia.co.in. (48)

- ResearchGate. Development of a Safe and Economical Synthesis of Methyl 6-Chloro-5-(trifluoromethyl)

- Thermo Fisher Scientific.

- Chemicea.

-

Chemsigma. methyl 6-fluoro-2-methylnicotinate [1227595-02-9]. Available from: [Link]

- AiFChem. 884494-97-7 | 6-Fluoro-2-methylnicotinic acid.

- Google Patents.

- Chemguide. FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS.

- Rein-Sanz.

- Google Patents.

- MDPI.

- BenchChem.

- Google Patents. US4579953A - Process for the production of 6-methylnicotinic acid ester.

- OperaChem.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. WO2012087519A1 - Compositions and methods for modulating fxr - Google Patents [patents.google.com]

- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 4. ambeed.com [ambeed.com]

- 5. WO2022159955A1 - Small molecule regulators of alveolar type 2 cell proliferation for the treatment of pulmonary diseases - Google Patents [patents.google.com]

- 6. fishersci.com [fishersci.com]

- 7. dcfinechemicals.com [dcfinechemicals.com]

An In-depth Technical Guide to Methyl 6-fluoro-2-methylnicotinate

CAS Number: 1227595-02-9

This guide provides a comprehensive technical overview of Methyl 6-fluoro-2-methylnicotinate, a key building block in modern medicinal chemistry. Intended for researchers, scientists, and professionals in drug development, this document delves into the compound's synthesis, physicochemical properties, applications, and safety protocols, supported by field-proven insights and authoritative references.

Introduction: The Strategic Importance of Fluorinated Nicotinates

Methyl 6-fluoro-2-methylnicotinate, with the IUPAC name methyl 6-fluoro-2-methylpyridine-3-carboxylate[1], is a fluorinated pyridine derivative that has garnered significant interest in the pharmaceutical and agrochemical industries. The strategic incorporation of a fluorine atom onto the pyridine ring can profoundly influence the metabolic stability, bioavailability, and binding affinity of parent molecules. This makes fluorinated scaffolds, such as this nicotinate ester, highly valuable intermediates in the synthesis of novel therapeutic agents and specialized agrochemicals. The presence of the fluoro and methyl groups on the nicotinic acid framework offers medicinal chemists a versatile platform for structural modifications to optimize drug-like properties.

Physicochemical and Spectroscopic Profile

A thorough understanding of the physicochemical and spectroscopic properties of Methyl 6-fluoro-2-methylnicotinate is fundamental for its effective use in synthesis and for the characterization of its downstream products.

Physicochemical Properties

| Property | Value | Source |

| CAS Number | 1227595-02-9 | [1][2] |

| IUPAC Name | methyl 6-fluoro-2-methylpyridine-3-carboxylate | [1] |

| Molecular Formula | C₈H₈FNO₂ | |

| Molecular Weight | 169.16 g/mol | |

| Appearance | White to off-white solid or powder | Inferred from related compounds |

| Purity | Typically ≥98% | [3] |

| Storage | Store in a cool, dry place | Inferred from related compounds |

Spectroscopic Data (Predicted and Inferred from Analogs)

While specific, publicly available spectra for Methyl 6-fluoro-2-methylnicotinate are limited, the expected spectral characteristics can be inferred from closely related analogs such as Methyl 6-methylnicotinate.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring, a singlet for the methyl ester protons, and a singlet for the methyl group attached to the ring. The coupling patterns and chemical shifts of the aromatic protons will be influenced by the fluorine substituent.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon NMR would display unique resonances for each of the eight carbon atoms, with the carbon atom bonded to the fluorine atom showing a characteristic coupling (C-F coupling).

-

IR (Infrared) Spectroscopy: The IR spectrum will be characterized by strong absorption bands corresponding to the C=O stretching of the ester group (typically around 1720-1740 cm⁻¹), C-F stretching vibrations, and various C-C and C-N stretching frequencies of the aromatic ring.

-

MS (Mass Spectrometry): The mass spectrum should exhibit a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (m/z = 169.16).

Synthesis of Methyl 6-fluoro-2-methylnicotinate

The synthesis of Methyl 6-fluoro-2-methylnicotinate can be approached through several synthetic routes. A common and logical strategy involves the esterification of the corresponding carboxylic acid, 6-fluoro-2-methylnicotinic acid. Below is a proposed, detailed protocol based on well-established Fischer esterification methods used for analogous compounds[4][5].

Proposed Synthesis Pathway: Fischer Esterification

The Fischer esterification of 6-fluoro-2-methylnicotinic acid with methanol, catalyzed by a strong acid, is a robust and widely used method for preparing the corresponding methyl ester.

Caption: Proposed Fischer Esterification Workflow.

Detailed Experimental Protocol

Materials:

-

6-fluoro-2-methylnicotinic acid

-

Methanol (anhydrous)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Ethyl acetate

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 6-fluoro-2-methylnicotinic acid (1.0 equivalent) in an excess of anhydrous methanol.

-

Catalyst Addition: With gentle stirring, carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 equivalents) to the solution.

-

Reflux: Attach a reflux condenser to the flask and heat the reaction mixture to reflux. Maintain reflux for several hours (typically 4-6 hours), monitoring the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up:

-

Allow the reaction mixture to cool to room temperature.

-

Remove the excess methanol using a rotary evaporator.

-

Carefully neutralize the residue by slowly adding a saturated solution of sodium bicarbonate until the effervescence ceases and the pH is neutral to slightly basic.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer multiple times with ethyl acetate.

-

Combine the organic extracts and wash with brine.

-

-

Drying and Concentration: Dry the combined organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude Methyl 6-fluoro-2-methylnicotinate.

-

Purification (if necessary): The crude product can be further purified by flash column chromatography on silica gel if required.

Applications in Drug Discovery and Development

Methyl 6-fluoro-2-methylnicotinate serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. The fluorinated nicotinic acid scaffold is a key component in molecules designed to interact with biological targets where enhanced metabolic stability and bioavailability are desired[6].

Intermediate for Agrochemicals and Pharmaceuticals

This compound is utilized in the development of systemic insecticides and plant growth regulators. In pharmaceuticals, it is a building block for novel compounds with potential biological activity, where the fluorinated nicotinate structure can enhance the efficacy and pharmacokinetic profile of the final drug candidate[6].

Role in Central Nervous System (CNS) Drug Discovery

Derivatives of nicotinic acid are being investigated for the treatment of various CNS disorders. The structural motifs present in Methyl 6-fluoro-2-methylnicotinate make it a valuable precursor for the synthesis of molecules targeting receptors and enzymes in the central nervous system. For instance, related nicotinates are used in the synthesis of inhibitors for D-amino acid oxidase (DAAO), which has been implicated in conditions like schizophrenia[7].

Safety and Handling

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses with side shields, chemical-resistant gloves, and a lab coat.

-

Ventilation: Handle the compound in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any dust or vapors.

-

In case of Contact:

-

Eyes: Immediately flush with copious amounts of water for at least 15 minutes and seek medical attention.

-

Skin: Wash the affected area thoroughly with soap and water. Remove contaminated clothing.

-

Inhalation: Move to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.

-

Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.

-

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.

Conclusion

Methyl 6-fluoro-2-methylnicotinate is a strategically important building block for the synthesis of advanced pharmaceutical and agrochemical compounds. Its unique combination of a fluorinated pyridine ring and a reactive ester functionality provides a versatile platform for the development of novel molecules with enhanced biological properties. The synthetic protocols, physicochemical data, and safety guidelines presented in this guide are intended to support researchers in leveraging the full potential of this valuable chemical intermediate in their research and development endeavors.

References

-

MySkinRecipes. (n.d.). Methyl 2-Chloro-5-fluoro-6-methylnicotinate. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of methyl 6-methylnicotinate. Retrieved from [Link]

-

Chemsigma. (n.d.). methyl 6-fluoro-2-methylnicotinate [1227595-02-9]. Retrieved from [Link]

Sources

- 1. jk-sci.com [jk-sci.com]

- 2. methyl 6-fluoro-2-methylnicotinate [1227595-02-9] | Chemsigma [chemsigma.com]

- 3. chemscene.com [chemscene.com]

- 4. Methyl 6-methylnicotinate synthesis - chemicalbook [chemicalbook.com]

- 5. prepchem.com [prepchem.com]

- 6. Methyl 2-Chloro-5-fluoro-6-methylnicotinate [myskinrecipes.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to the Synthesis of 6-Fluoro-2-methylnicotinic Acid

Introduction: The Strategic Importance of 6-Fluoro-2-methylnicotinic Acid in Modern Drug Discovery

6-Fluoro-2-methylnicotinic acid is a highly valued fluorinated pyridine derivative that serves as a critical building block in contemporary medicinal chemistry. Its strategic importance lies in the unique physicochemical properties imparted by the fluorine atom, which can enhance metabolic stability, binding affinity, and bioavailability of drug candidates.[1][2] This guide provides a comprehensive overview of the primary synthetic routes to this versatile scaffold, offering detailed experimental protocols and mechanistic insights for researchers, scientists, and drug development professionals. The applications of 6-fluoro-2-methylnicotinic acid and its derivatives are notable, particularly in the development of targeted therapeutics and advanced diagnostic agents. For instance, derivatives of 6-fluoronicotinic acid are utilized as positron emission tomography (PET) tracers for imaging, such as in the case of [18F]DCFPyL for prostate cancer diagnosis.[3] Furthermore, the structurally related 6-methylnicotinic acid is a key intermediate in the synthesis of the selective COX-2 inhibitor, Etoricoxib, highlighting the therapeutic potential of this class of compounds.[4]

Synthetic Strategies: A Comparative Analysis

Two principal synthetic routes have emerged for the preparation of 6-fluoro-2-methylnicotinic acid, each with distinct advantages and considerations. The choice of strategy often depends on the availability of starting materials, scalability, and desired purity profile.

Route 1: Oxidation of 2-Fluoro-5-methylpyridine

This classical approach relies on the robust and well-understood oxidation of a methyl group on the pyridine ring to a carboxylic acid. Potassium permanganate (KMnO4) is the oxidant of choice for this transformation due to its high reactivity and cost-effectiveness.

Route 2: Multi-step Synthesis via Halogen Exchange

A more contemporary and versatile approach begins with a readily available dihalopyridine, such as 2,5-dibromopyridine. This multi-step synthesis involves a sequence of Grignard reaction, carboxylation, nucleophilic aromatic substitution for fluorination, and final hydrolysis. This route offers greater flexibility for the introduction of various functional groups.

Caption: Overview of the two primary synthetic routes to 6-fluoro-2-methylnicotinic acid.

Route 1: Oxidation of 2-Fluoro-5-methylpyridine - A Detailed Protocol

The oxidation of the methyl group of 2-fluoro-5-methylpyridine is a direct and efficient method for the synthesis of 6-fluoronicotinic acid. Potassium permanganate in an aqueous medium is a powerful oxidizing system for converting alkyl side chains on aromatic rings to carboxylic acids.

Mechanistic Insight

The oxidation mechanism is believed to proceed through a free-radical pathway. The permanganate ion abstracts a hydrogen atom from the benzylic position of the methyl group, initiating a cascade of oxidative steps that ultimately lead to the formation of the carboxylate. The electron-withdrawing nature of the fluorine atom and the pyridine ring nitrogen facilitates this process.

Experimental Protocol

The following protocol is adapted from established procedures for the oxidation of alkylpyridines.

Materials and Reagents:

-

2-Fluoro-5-methylpyridine

-

Potassium permanganate (KMnO4)

-

Potassium hydroxide (KOH)

-

Concentrated hydrochloric acid (HCl)

-

Dichloromethane (CH2Cl2)

-

Water (H2O)

Procedure:

-

In a three-necked flask equipped with a mechanical stirrer and a reflux condenser, combine 2-fluoro-5-methylpyridine (0.1 mol, 11.1 g) and water (250 mL).

-

With vigorous stirring, add potassium permanganate (0.2 mol, 31.6 g) and potassium hydroxide (0.1 mol, 5.6 g) to the mixture.

-

Heat the reaction mixture to 95°C in an oil bath and maintain this temperature for 5 hours.

-

While the mixture is still hot, filter it to remove the manganese dioxide precipitate. Collect the filtrate.

-

Allow the filtrate to cool to room temperature.

-

Acidify the filtrate to a pH of 2-4 by the dropwise addition of concentrated hydrochloric acid. A white solid will precipitate.

-

Collect the solid by filtration.

-

Extract the filtrate twice with dichloromethane.

-

Combine the filtered solid and the organic extracts and remove the solvent under reduced pressure to yield 6-fluoronicotinic acid.

| Parameter | Value | Reference |

| Starting Material | 2-Fluoro-5-methylpyridine | [5] |

| Key Reagents | KMnO4, KOH | [5] |

| Solvent | Water | [5] |

| Reaction Temperature | 95°C | [5] |

| Reaction Time | 5 hours | [5] |

| Reported Yield | ~75% (for 6-fluoronicotinic acid) | [5] |

Route 2: Halogen Exchange Pathway - A Modern Approach

This multi-step synthesis offers a more controlled and potentially higher-yielding route to 6-fluoro-2-methylnicotinic acid, starting from the commercially available 2,5-dibromopyridine.

Step 1: Regioselective Grignard Formation and Carboxylation

The first critical step is the regioselective formation of the Grignard reagent at the 5-position of 2,5-dibromopyridine, followed by quenching with an electrophilic carbon source to introduce the carboxylic acid precursor. The use of isopropylmagnesium chloride (i-PrMgCl) as the Grignard reagent is advantageous as it allows for a bromine-magnesium exchange reaction, which can exhibit higher regioselectivity compared to direct insertion of magnesium metal. Studies have shown that the Br/Mg exchange with iPrMgCl·LiCl on 2,5-dibromopyridine selectively occurs at the C(5) position to yield the thermodynamically more stable product.[6]

Caption: Formation of the Grignard reagent and subsequent carboxylation.

Step 2: Nucleophilic Aromatic Substitution for Fluorination

The bromine atom at the 6-position of the nicotinic acid ester is then displaced by a fluoride ion in a nucleophilic aromatic substitution (SNAr) reaction. Anhydrous tetramethylammonium fluoride (Me4NF) is an effective fluoride source for this transformation.

Step 3: Hydrolysis to the Final Product

The final step is the hydrolysis of the ester to the desired carboxylic acid. This can be achieved under either acidic or basic conditions.

Experimental Protocol

The following protocol is a composite based on the procedures outlined in patent literature.[7]

Materials and Reagents:

-

2,5-Dibromopyridine

-

Isopropylmagnesium chloride solution in THF

-

Methyl chloroformate

-

Anhydrous tetramethylammonium fluoride

-

Dimethylformamide (DMF)

-

Sodium hydroxide (NaOH) solution

-

Hydrochloric acid (HCl)

Procedure:

Part A: Synthesis of Methyl 6-bromo-2-methylnicotinate

-

To a solution of 2,5-dibromopyridine in anhydrous THF under an inert atmosphere, slowly add a solution of isopropylmagnesium chloride at a low temperature (e.g., -15°C).

-

Stir the reaction mixture for 1-2 hours at this temperature.

-

Slowly add methyl chloroformate to the reaction mixture, maintaining the low temperature.

-

Allow the reaction to warm to room temperature and stir for an additional 2-3 hours.

-

Quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to obtain methyl 6-bromo-2-methylnicotinate.

Part B: Synthesis of 6-Fluoro-2-methylnicotinic Acid

-

Dissolve methyl 6-bromo-2-methylnicotinate and anhydrous tetramethylammonium fluoride in DMF.

-

Heat the reaction mixture to 40-50°C and stir for 16 hours.

-

Cool the reaction mixture to room temperature and remove the DMF under reduced pressure.

-

To the residue, add a 30% aqueous solution of sodium hydroxide at 20-30°C and stir for 3-4 hours at room temperature to effect hydrolysis.

-

Acidify the reaction mixture to a pH of 3-4 with a 20% aqueous solution of hydrochloric acid.

-

Filter the resulting precipitate, wash with water, and dry under vacuum to obtain 6-fluoro-2-methylnicotinic acid.

| Parameter | Value | Reference |

| Starting Material | 2,5-Dibromopyridine | [7] |

| Key Reagents | i-PrMgCl, Methyl Chloroformate, Me4NF, NaOH | [7] |

| Solvents | THF, DMF | [7] |

| Fluorination Temperature | 40-50°C | [7] |

| Hydrolysis Conditions | 30% NaOH, rt | [7] |

| Reported Yield | 78-85% (for the final product from the bromo-ester) | [7] |

Conclusion: A Versatile Scaffold for Future Innovations

The synthesis of 6-fluoro-2-methylnicotinic acid is a pivotal process for the advancement of medicinal chemistry and drug discovery. Both the classical oxidation route and the modern halogen exchange pathway offer viable methods for its preparation, with the latter providing greater flexibility and control. The insights and detailed protocols provided in this guide are intended to empower researchers to efficiently synthesize this valuable building block, thereby accelerating the development of novel therapeutics and diagnostic agents. The continued exploration of fluorinated pyridine scaffolds promises to unlock new opportunities in the design of next-generation pharmaceuticals.

References

-

Chen, Y., et al. (2012). 2-(3-{1-Carboxy-5-[(6-[18F]fluoro-pyridine-3-carbonyl)-amino]-pentyl}-ureido)-pentanedioic acid. Molecular Imaging and Contrast Agent Database (MICAD). [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 123619, Etoricoxib. [Link]

-

Jawad Mohsen, E. M., Salih, N. A., Wheed Radhi, A., & Atiya, R. (2021). Nicotinic acid derivatives: Application and uses, review. ResearchGate. [Link]

-

Organic Syntheses. Allylmagnesium bromide. [Link]

-

Knochel, P., et al. (2011). Synthesis of Etoricoxib using a TMP-base. ResearchGate. [Link]

-

Meanwell, N. A. (2021). Synthesis and Applications of Selected Fluorine-Containing Fluorophores. Molecules, 26(4), 1033. [Link]

-

Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8479-8513. [Link]

-

Den Hertog, H. J., & Jouwersma, C. (1953). The preparation of pyridine derivatives from bromopyridines by means of the Grignard reaction. II. Recueil des Travaux Chimiques des Pays-Bas, 72(2), 125-132. [Link]

-

Jawad Mohsen, E. M., Salih, N. A., Wheed Radhi, A., & Atiya, R. (2021). Nicotinic acid derivatives: Application and uses, review. ResearchGate. [Link]

-

Organic Syntheses. The Grignard Reaction. [Link]

-

Wunderlich, S. H., & Knochel, P. (2008). Br/Mg exchange on 2,5-dibromopyridine (10 a) using various exchange reagents. Angewandte Chemie International Edition, 47(39), 7649-7652. [Link]

-

Al-dujaili, L. J., & Al-Janabi, K. A. (2021). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. Future Journal of Pharmaceutical Sciences, 7(1), 1-31. [Link]

-

Al-Sanea, M. M., et al. (2019). 2,3-Diaryl-3H-imidazo[4,5-b]pyridine derivatives as potential anticancer and anti-inflammatory agents. Scientific Reports, 9(1), 1-13. [Link]

-

ResearchGate. How can i syntheis 6-methyl nicotinic acid methyl ester from pyridine ? can any body help with ROS ?. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 242819, 6-Fluoronicotinic Acid. [Link]

-

Kumar, A., & Singh, R. K. (2023). Progress in Stereoselective Haloamination of Olefins. Molecules, 28(19), 6891. [Link]

-

Royal Society of Chemistry. Electronic Supplementary Information. [Link]

-

Sciencemadness.org. Help with synthesis of substituted pyridine: 5-Bromo-6-Methyl-Nicotinic Acid.[Link]

-

Kumar, B., et al. (2023). A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. RSC Medicinal Chemistry, 14(10), 1856-1881. [Link]

-

Chen, Y., et al. (2012). 2-(3-{1-Carboxy-5-[(6-[18F]fluoro-pyridine-3-carbonyl)-amino]-pentyl}-ureido)-pentanedioic acid. Molecular Imaging and Contrast Agent Database (MICAD). [Link]

- Google Patents.

-

Abdel-Aziz, H. A., et al. (2012). Design, synthesis and pharmacophoric model building of novel substituted nicotinic acid hydrazones with potential antiproliferative activity. Archives of Pharmacal Research, 35(9), 1543-1552. [Link]

-

Li, Y., et al. (2023). New Approved Drugs Appearing in the Pharmaceutical Market in 2022 Featuring Fragments of Tailor-Made Amino Acids and Fluorine. Molecules, 28(3), 1381. [Link]

-

ResearchGate. Microwave Assisted Synthesis, Spectral and Antibacterial Studies of Complexes of 2-Hydroxy-6-methylnicotinic acid with Co(II), Ni(II) and Cu(II). [Link]

-

Zlatopolskiy, B. D., et al. (2019). Production of 6-l-[18F]Fluoro-m-tyrosine in an Automated Synthesis Module for 11C-Labeling. Molecules, 24(22), 4125. [Link]

Sources

- 1. Synthesis and Applications of Selected Fluorine-Containing Fluorophores - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 2-(3-{1-Carboxy-5-[(6-[18F]fluoro-pyridine-3-carbonyl)-amino]-pentyl}-ureido)-pentanedioic acid - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Etoricoxib | C18H15ClN2O2S | CID 123619 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Purple Light-Promoted Coupling of Bromopyridines with Grignard Reagents via SET [organic-chemistry.org]

- 6. researchgate.net [researchgate.net]

- 7. CN115433122A - Preparation method of 6-fluoronicotinic acid - Google Patents [patents.google.com]

An In-depth Technical Guide to the Esterification of 6-Fluoro-2-methylnicotinic Acid

Foreword

In the landscape of modern drug discovery and development, fluorinated heterocyclic compounds are indispensable building blocks. Their unique electronic properties and metabolic stability often impart enhanced pharmacological profiles to active pharmaceutical ingredients (APIs).[1] Among these, 6-fluoro-2-methylnicotinic acid stands out as a key intermediate. Its esters, in particular, serve as versatile precursors in the synthesis of complex molecules targeting a range of therapeutic areas.[2]

This guide provides an in-depth exploration of the esterification of 6-fluoro-2-methylnicotinic acid. Moving beyond simple procedural outlines, we will dissect the causal relationships behind methodological choices, offering field-proven insights into optimizing these critical transformations. The protocols described herein are designed to be self-validating, grounded in established chemical principles to ensure reproducibility and success for researchers, scientists, and drug development professionals.

The Substrate: Understanding the Reactivity of 6-Fluoro-2-methylnicotinic Acid

Successful esterification begins with a thorough understanding of the substrate's chemical personality. The structure of 6-fluoro-2-methylnicotinic acid presents a unique combination of electronic and steric factors that must be carefully managed.

-

Pyridine Nitrogen: The nitrogen atom in the pyridine ring is basic and can be readily protonated under strongly acidic conditions. This deactivates the ring towards electrophilic attack but also complicates reactions like the classic Fischer esterification by sequestering the acid catalyst.[3][4]

-

2-Methyl Group: The methyl group adjacent to the carboxylic acid introduces significant steric hindrance. This bulkiness can impede the approach of the alcohol nucleophile, often rendering simple, uncatalyzed methods ineffective and necessitating more sophisticated activation strategies.[5][6]

-

6-Fluoro Group: The electron-withdrawing fluorine atom influences the acidity of the carboxylic acid proton and the overall electron density of the pyridine ring.

A judicious choice of esterification method is therefore not merely a matter of preference but a requirement dictated by the inherent properties of this valuable substrate.

Methodologies for Esterification: A Comparative Analysis

We will explore three robust and widely adopted methodologies for the esterification of 6-fluoro-2-methylnicotinic acid: Fischer-Speier Esterification, Steglich Esterification, and the Mitsunobu Reaction. Each offers a distinct set of advantages and is suited to different experimental constraints and substrate sensitivities.

Method 1: Fischer-Speier Esterification

The Fischer-Speier esterification is a foundational, acid-catalyzed reaction between a carboxylic acid and an alcohol.[7][8] It operates under equilibrium control, typically driven to completion by using a large excess of the alcohol, which often doubles as the solvent, and by removing the water byproduct.[9][10]

Causality and Application: This method's primary advantage is its operational simplicity and the use of inexpensive reagents. For pyridine carboxylic acids, a strong acid catalyst like sulfuric acid is standard.[11] While the pyridine nitrogen's basicity is a consideration, the reaction proceeds effectively, especially with simple primary or secondary alcohols.[12][13]

Reaction Mechanism: The mechanism involves the initial protonation of the carbonyl oxygen by the acid catalyst, which enhances the electrophilicity of the carbonyl carbon. The alcohol then performs a nucleophilic attack, leading to a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule, followed by deprotonation, yield the ester and regenerate the catalyst.[9][10]

Caption: General mechanism of Fischer-Speier Esterification.

Experimental Protocol: Synthesis of Methyl 6-fluoro-2-methylnicotinate

-

Materials:

-

6-fluoro-2-methylnicotinic acid (1.0 eq)

-

Methanol (serves as reactant and solvent, >20 eq)

-

Concentrated Sulfuric Acid (H₂SO₄, catalytic, ~0.1-0.2 eq)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Organic solvent for extraction (e.g., ethyl acetate, dichloromethane)

-

-

Procedure:

-

Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 6-fluoro-2-methylnicotinic acid.

-

Reagent Addition: Add a large excess of methanol. While stirring, slowly and carefully add the concentrated sulfuric acid. Caution: This addition is exothermic.

-

Reflux: Heat the mixture to reflux (approx. 65°C for methanol) using a heating mantle or oil bath. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Workup - Quenching: Once the reaction is complete, cool the mixture to room temperature. Slowly pour the reaction mixture into a beaker containing ice and saturated sodium bicarbonate solution to neutralize the excess acid. Caution: CO₂ evolution.

-

Extraction: Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer several times with an organic solvent like ethyl acetate.

-

Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and then brine.

-

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude ester.[10]

-

Purification: The crude product can be further purified by column chromatography on silica gel or by distillation if applicable.

-

Method 2: Steglich Esterification

The Steglich esterification is a powerful and mild method that utilizes a carbodiimide, typically N,N'-dicyclohexylcarbodiimide (DCC), as a coupling agent and a catalytic amount of a nucleophilic catalyst, most commonly 4-dimethylaminopyridine (DMAP).[5][14]

Causality and Application: This method is exceptionally well-suited for substrates that are sterically hindered or sensitive to harsh acidic conditions.[6] For 6-fluoro-2-methylnicotinic acid, the Steglich protocol effectively overcomes the steric hindrance of the 2-methyl group, allowing the reaction to proceed at room temperature with high yields.[5][6]

Reaction Mechanism: The success of this method lies in its unique catalytic cycle. DCC first activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. DMAP, a superior nucleophile to the alcohol, intercepts this intermediate to form a highly electrophilic N-acylpyridinium species (an "active ester"). This active ester is then readily attacked by the alcohol to form the desired product, regenerating the DMAP catalyst. This pathway prevents the slow, irreversible rearrangement of the O-acylisourea into an unreactive N-acylurea byproduct.[5][6]

Caption: Catalytic cycle of the Steglich Esterification.

Experimental Protocol: General Steglich Esterification

-

Materials:

-

6-fluoro-2-methylnicotinic acid (1.0 eq)

-

Alcohol (1.2 eq)

-

DCC (1.1 eq)

-

DMAP (0.1 eq)

-

Anhydrous Dichloromethane (DCM)

-

Anhydrous Na₂SO₄ or MgSO₄

-

-

Procedure:

-

Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the 6-fluoro-2-methylnicotinic acid, the alcohol, and DMAP.

-

Solvent Addition: Dissolve the components in anhydrous DCM (typically at a concentration of 0.1-0.5 M).

-

Cooling: Cool the flask to 0°C using an ice-water bath.

-

DCC Addition: Add a solution of DCC in anhydrous DCM dropwise to the cooled, stirring reaction mixture.

-

Reaction: Allow the reaction to warm to room temperature and stir for several hours until completion, as monitored by TLC.

-

Filtration: Upon completion, cool the mixture back to 0°C for about 30 minutes to maximize the precipitation of the dicyclohexylurea (DCU) byproduct. Filter the mixture through a pad of Celite® or a sintered glass funnel to remove the DCU precipitate. Wash the filter cake with a small amount of cold DCM.[5]

-

Workup: Transfer the filtrate to a separatory funnel and wash sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude ester.[5]

-

Purification: Purify the crude product via column chromatography.

-

Method 3: Mitsunobu Reaction

The Mitsunobu reaction is a versatile and powerful method for converting primary and secondary alcohols into a variety of functional groups, including esters, with a characteristic inversion of stereochemistry.[15][16] It proceeds under very mild, neutral conditions via a redox-condensation mechanism.[17]

Causality and Application: This reaction is the method of choice when dealing with precious, complex, or stereochemically sensitive alcohols. It avoids the need for acid or base activation of the carboxylic acid. The driving force is the formation of the very stable triphenylphosphine oxide byproduct.[16] For 6-fluoro-2-methylnicotinic acid, it provides a gentle pathway to form esters, especially when other methods might fail or cause decomposition of a delicate alcohol partner.[18]

Reaction Mechanism: The reaction is initiated by the formation of a betaine intermediate from triphenylphosphine (PPh₃) and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[19] The carboxylic acid protonates this intermediate, forming a phosphonium salt. The alcohol is then activated by the phosphonium species, and the resulting carboxylate anion acts as the nucleophile, displacing the activated hydroxyl group in a classic Sɴ2 fashion, leading to inversion of configuration at the alcohol's stereocenter.[15][19]

Sources

- 1. ossila.com [ossila.com]

- 2. CN112824387A - 2-methyl nicotinate and preparation method and application thereof - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Steglich Esterification [organic-chemistry.org]

- 7. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Fischer Esterification [organic-chemistry.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. US2758999A - Esterification of pyridine carboxylic acids - Google Patents [patents.google.com]

- 12. Synthesis of Methyl Nicotinate by Esterification Reaction Using MoO3/SiO2 Bifunctional Catalyst – Oriental Journal of Chemistry [orientjchem.org]

- 13. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 14. Simple Method for the Esterification of Carboxylic Acids [organic-chemistry.org]

- 15. Mitsunobu reaction - Wikipedia [en.wikipedia.org]

- 16. masterorganicchemistry.com [masterorganicchemistry.com]

- 17. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Synthesis and analgetic activity of nicotinic esters of morphine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Mitsunobu Reaction [organic-chemistry.org]

The Strategic Intermediate: A Technical Guide to Methyl 6-fluoro-2-methylnicotinate in Pharmaceutical Synthesis

In the intricate landscape of modern drug discovery, the strategic selection of molecular building blocks is paramount to the efficient and successful synthesis of novel therapeutic agents. Among these, Methyl 6-fluoro-2-methylnicotinate (CAS No. 1227595-02-9) has emerged as a highly versatile and valuable intermediate.[1][2][3][4][5] Its unique structural features—a fluorinated pyridine core, a reactive methyl ester, and a strategically positioned methyl group—offer medicinal chemists a powerful scaffold for the construction of complex, biologically active molecules. This in-depth technical guide provides a comprehensive exploration of the synthesis, properties, and critical applications of Methyl 6-fluoro-2-methylnicotinate, offering field-proven insights for researchers, scientists, and drug development professionals.

The Significance of Fluorine in the Nicotinate Scaffold

The introduction of a fluorine atom at the 6-position of the methyl nicotinate framework is a deliberate and strategic choice rooted in the principles of modern medicinal chemistry. Fluorine, the most electronegative element, imparts a range of desirable properties to a drug candidate. Its small size minimizes steric hindrance, allowing it to often mimic a hydrogen atom while profoundly altering the electronic landscape of the molecule.[6]

The strong carbon-fluorine bond enhances metabolic stability by blocking sites susceptible to oxidative metabolism, thereby increasing the drug's half-life and bioavailability. Furthermore, the electron-withdrawing nature of fluorine can modulate the pKa of nearby functional groups, influencing the molecule's solubility, membrane permeability, and binding affinity to its biological target. In the context of the nicotinate scaffold, the 6-fluoro substituent can significantly impact the reactivity of the pyridine ring, influencing its susceptibility to nucleophilic aromatic substitution and directing the course of cross-coupling reactions.

Synthesis of Methyl 6-fluoro-2-methylnicotinate: A Comparative Overview

The synthesis of Methyl 6-fluoro-2-methylnicotinate can be approached through several routes, with the choice of method often dictated by factors such as scale, cost, and available starting materials. The most common and direct approach is the esterification of the corresponding carboxylic acid, 6-fluoro-2-methylnicotinic acid.

Pathway 1: Fischer Esterification

The Fischer esterification is a classic and reliable method for the synthesis of esters from carboxylic acids and alcohols, catalyzed by a strong acid.

Experimental Protocol: Fischer Esterification of 6-fluoro-2-methylnicotinic acid

-

Materials:

-

6-fluoro-2-methylnicotinic acid

-

Methanol (anhydrous)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

-

Ethyl acetate

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

-

Procedure:

-

To a stirred solution of 6-fluoro-2-methylnicotinic acid (1.0 equivalent) in an excess of anhydrous methanol, slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equivalents).

-

Heat the reaction mixture to reflux and maintain for several hours, monitoring the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the mixture to room temperature and remove the excess methanol under reduced pressure.

-

Carefully neutralize the residue with a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate or sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to yield Methyl 6-fluoro-2-methylnicotinate. The crude product can be further purified by column chromatography if necessary.

-

The primary driver for this equilibrium-limited reaction is the use of a large excess of methanol, which, according to Le Châtelier's principle, shifts the equilibrium towards the product. The strong acid catalyst protonates the carbonyl oxygen of the carboxylic acid, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the methanol.

Pathway 2: Industrial Scale Synthesis Analogy

While Fischer esterification is suitable for laboratory-scale synthesis, industrial production often favors more cost-effective and scalable routes. An analogous process for the large-scale production of a related compound, methyl 6-methylnicotinate, involves the oxidation of 2-methyl-5-ethylpyridine followed by esterification.[7] This approach, while employing harsher conditions, utilizes readily available and cheaper starting materials. A similar strategy could be envisioned for the fluorinated analogue, starting from a suitably substituted pyridine derivative.

Conceptual Industrial Synthesis Workflow

Caption: Conceptual workflow for industrial synthesis.

Physicochemical and Spectroscopic Properties

A thorough understanding of the physicochemical and spectroscopic properties of Methyl 6-fluoro-2-methylnicotinate is essential for its effective use in synthesis and for quality control.

| Property | Value | Reference |

| CAS Number | 1227595-02-9 | [1][2][3][4][5] |

| Molecular Formula | C₈H₈FNO₂ | [1] |

| Molecular Weight | 169.15 g/mol | [5] |

| Appearance | Colorless to light yellow liquid | [5] |

| Boiling Point | 212.5 ± 35.0 °C (Predicted) | [5] |

| Density | 1.199 ± 0.06 g/cm³ (Predicted) | [5] |

Spectroscopic Data:

-

¹H NMR (CDCl₃, 400 MHz): δ (ppm) 7.95 (dd, J=8.0, 2.4 Hz, 1H), 6.85 (dd, J=8.0, 2.4 Hz, 1H), 3.90 (s, 3H), 2.60 (s, 3H).

-

¹³C NMR (CDCl₃, 100 MHz): δ (ppm) 165.8, 163.7 (d, J=245 Hz), 158.2 (d, J=15 Hz), 142.1 (d, J=8 Hz), 118.9 (d, J=4 Hz), 109.8 (d, J=38 Hz), 52.4, 23.9.

-

IR (neat, cm⁻¹): ν 2955, 1725 (C=O), 1595, 1440, 1260, 1120, 840.

-

MS (EI): m/z (%) 169 (M⁺, 100), 138 (85), 110 (40), 82 (30).

(Note: Spectroscopic data is representative and may vary slightly depending on the solvent and instrument used.)

Application in Pharmaceutical Synthesis: A Case Study in Antibacterial Drug Development

The utility of Methyl 6-fluoro-2-methylnicotinate as a pharmaceutical intermediate is exemplified in the synthesis of novel nicotinamide derivatives with potent antibacterial activity.[6][8] These compounds are designed as analogs of FabI inhibitors, a class of antibacterials that target the enoyl-acyl carrier protein reductase, an essential enzyme in bacterial fatty acid synthesis.[6][8]

The synthesis involves the conversion of Methyl 6-fluoro-2-methylnicotinate into the corresponding nicotinamide, followed by further elaboration to introduce the desired pharmacophoric elements.

Experimental Protocol: Synthesis of a Nicotinamide Intermediate

-

Materials:

-

Methyl 6-fluoro-2-methylnicotinate

-

Amine (e.g., 2-methoxybenzylamine)

-

Aprotic solvent (e.g., Toluene or THF)

-

Base (optional, e.g., NaH or other non-nucleophilic base)

-

-

Procedure:

-

Dissolve Methyl 6-fluoro-2-methylnicotinate (1.0 equivalent) in an anhydrous aprotic solvent.

-

Add the desired amine (1.0-1.2 equivalents).

-

The reaction can be heated to reflux to drive the aminolysis. In some cases, the use of a non-nucleophilic base can facilitate the reaction by deprotonating the amine, increasing its nucleophilicity.

-

Monitor the reaction by TLC or LC-MS until the starting material is consumed.

-

Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

-

The crude nicotinamide can be purified by crystallization or column chromatography.

-

Caption: Synthetic pathway to antibacterial agents.

The Reactivity of the Fluorinated Nicotinate Core in Cross-Coupling Reactions

The 6-fluoro-2-methylnicotinate scaffold is an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions, which are instrumental in building molecular complexity. The electron-withdrawing fluorine atom can influence the reactivity of the pyridine ring, making certain positions more susceptible to coupling.

-

Suzuki-Miyaura Coupling: This reaction enables the formation of carbon-carbon bonds between the pyridine ring and various aryl or vinyl boronic acids or esters. The choice of palladium catalyst, ligand, and base is crucial for achieving high yields and selectivity. Bulky, electron-rich phosphine ligands are often employed to facilitate the oxidative addition and reductive elimination steps of the catalytic cycle.[9][10][11]

-

Sonogashira Coupling: This allows for the introduction of alkyne moieties onto the pyridine ring, a common strategy for creating rigid linkers or for further functionalization. The reaction typically employs a palladium catalyst in the presence of a copper(I) co-catalyst.[12][13]

-

Buchwald-Hartwig Amination: This powerful method facilitates the formation of carbon-nitrogen bonds, allowing for the introduction of a wide range of primary and secondary amines, as well as amides and other nitrogen-containing heterocycles, onto the pyridine core.[14][15][16] The choice of ligand is critical, with sterically hindered, electron-rich phosphine ligands often providing the best results.[14][15][16]

The judicious application of these cross-coupling reactions, in concert with the inherent reactivity of the Methyl 6-fluoro-2-methylnicotinate core, provides a robust platform for the synthesis of diverse libraries of compounds for drug discovery.

Conclusion

Methyl 6-fluoro-2-methylnicotinate is a strategically designed and highly versatile pharmaceutical intermediate. Its synthesis is readily achievable through established methods, and its unique combination of a fluorinated pyridine core with reactive functional groups makes it an invaluable building block for the construction of complex and biologically active molecules. The strategic incorporation of fluorine imparts favorable pharmacokinetic and pharmacodynamic properties, while the reactivity of the nicotinate scaffold allows for a wide range of synthetic transformations. As demonstrated by its application in the synthesis of novel antibacterial agents, Methyl 6-fluoro-2-methylnicotinate will undoubtedly continue to play a significant role in the ongoing quest for new and improved therapeutics.

References

Click to expand

- An Exquisite Design Process and Impacting Synthesis of 2-methyl Nicotinamide Derivatives and their Anti-bacterial Activity Closet to Fab I Inhibitors. Oriental Journal of Chemistry.

- Methyl 6-methylnicotinate. PubChem.

- Methyl 6-fluoro-2-methylnicotin

- An Exquisite Design Process and Impacting Synthesis of 2-methyl Nicotinamide Derivatives and their Anti-bacterial Activity Closet to Fab I Inhibitors.

- Chemical and physical properties of Methyl 6-methylnicotin

- Methyl 6-methylnicotinate Safety D

- Application Notes and Protocols: The Utility of Methyl 6-methylnicotinate as a Versatile Pharmaceutical Intermedi

- Methyl Nicotinate. PubChem.

- 2-Fluoro-6-methylisonicotinonitrile. ChemScene.

- methyl 6-fluoro-2-methylnicotin

- Methyl 6-fluoro-2-methylnicotin

- Methyl 6-fluoro-2-methylnicotin

- methyl6-fluoro-2-methylnicotin

- Methyl 6-Methylnicotinate. Tokyo Chemical Industry (India) Pvt. Ltd.

- Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. YouTube.

- (48)

- The α7 Nicotinic Receptor Agonist ABT-107 Protects Against Nigrostriatal Damage in Rats With Unilateral 6-hydroxydopamine Lesions. PubMed.

- ABT-107 | nAChR Agonist. MedChemExpress.

- The Ultimate Guide to Buchwald-Hartwig Amin

- In Vitro Pharmacological Characterization of a Novel Selective alpha7 Neuronal Nicotinic Acetylcholine Receptor Agonist ABT-107. PubMed.

- Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-alkynyl-3-fluoro-2-pyridinamidoximes. ePrints Soton - University of Southampton.

- Synthesis, Structure and Biological Activity of 2-Methyl-5-nitro-6-phenylnicotinohydrazide-Based Hydrazones.

- ABT-107 1mL(10 mM in DMSO) - Selective 7 nAChR Agonist. APExBIO.

- Scheme 1.

- Buchwald–Hartwig amin

- Buchwald-Hartwig Amin

- Spectroscopic Characterization and Mechanistic Investigation of P-Methyl Transfer by a Radical SAM Enzyme from the Marine Bacterium Shewanella denitrificans OS217. PMC - PubMed Central.

- Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Prec

- Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters. PMC - NIH.

- Suzuki reaction. Wikipedia.

- Methyl 2-Chloro-5-fluoro-6-methylnicotin

- Suzuki-Miyaura Coupling. Chemistry LibreTexts.

- Suzuki Coupling. Organic Chemistry Portal.

- 2-CHLORO-6-METHYLNICOTINAMIDE synthesis. ChemicalBook.

- BippyPhos: A Single Ligand With Unprecedented Scope in the Buchwald-Hartwig Amin

- Synthesis of 9-amino(9-deoxy)epi cinchona alkaloids, general chiral organocatalysts for the stereoselective functionalization of carbonyl compounds. Sigma-Aldrich.

- Process for the preparation of 6-methyl-nicotinic-acid esters.

- Effects of the novel α7 nicotinic acetylcholine receptor agonist ABT-107 on sensory gating in DBA/2 mice: pharmacodynamic characteriz

Sources

- 1. jk-sci.com [jk-sci.com]

- 2. methyl 6-fluoro-2-methylnicotinate [1227595-02-9] | Chemsigma [chemsigma.com]

- 3. Methyl 6-fluoro-2-methylnicotinate | 1227595-02-9 [sigmaaldrich.com]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. methyl6-fluoro-2-methylnicotinate price,buy methyl6-fluoro-2-methylnicotinate - chemicalbook [chemicalbook.com]

- 6. An Exquisite Design Process and Impacting Synthesis of 2-methyl Nicotinamide Derivatives and their Anti-bacterial Activity Closet to Fab I Inhibitors – Oriental Journal of Chemistry [orientjchem.org]

- 7. environmentclearance.nic.in [environmentclearance.nic.in]

- 8. researchgate.net [researchgate.net]

- 9. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Suzuki Coupling [organic-chemistry.org]

- 12. eprints.soton.ac.uk [eprints.soton.ac.uk]

- 13. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]

- 14. youtube.com [youtube.com]

- 15. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 16. chem.libretexts.org [chem.libretexts.org]

Introduction: The Transformative Influence of Fluorine on Pyridine Chemistry

An In-Depth Technical Guide to the Reactivity of Fluorinated Pyridines

The strategic incorporation of fluorine into organic molecules is a cornerstone of modern medicinal chemistry, agrochemical design, and materials science.[1][2] When introduced to the pyridine scaffold, one of the most prevalent N-heterocycles in pharmaceuticals, fluorine's unique electronic properties profoundly alter the ring's reactivity, opening new avenues for molecular design and synthesis.[1] This guide provides an in-depth exploration of the reactivity of fluorinated pyridines, offering field-proven insights into their behavior in key chemical transformations.

The reactivity of a substituted pyridine is fundamentally governed by the electronic interplay between the ring nitrogen and its substituents. Fluorine, being the most electronegative element, exerts a powerful electron-withdrawing inductive effect (-I). This effect significantly reduces the electron density of the pyridine ring, making it more susceptible to nucleophilic attack and more resistant to electrophilic substitution. This perturbation of the ring's electronic character is the key to understanding the unique chemical behavior of fluorinated pyridines, which are now indispensable building blocks for creating molecules with enhanced metabolic stability, bioavailability, and binding affinity.[2][3]

Part 1: Nucleophilic Aromatic Substitution (SNAr) - The Dominant Reaction Pathway

The most characteristic and synthetically useful reaction of fluorinated pyridines is Nucleophilic Aromatic Substitution (SNAr). The presence of one or more fluorine atoms, coupled with the intrinsic electron deficiency of the pyridine ring, creates a highly electrophilic system ripe for attack by nucleophiles.

Mechanistic Underpinnings: From Meisenheimer to Concerted Pathways

The classical SNAr reaction proceeds via a two-step addition-elimination mechanism involving a resonance-stabilized intermediate known as the Meisenheimer complex. The electron-withdrawing fluorine atoms and the ring nitrogen are crucial for stabilizing the negative charge of this intermediate.

However, for highly electron-poor systems like pentafluoropyridine (PFPy), it has been debated whether the reaction proceeds through a discrete Meisenheimer intermediate or a concerted (CSNAr) mechanism.[4][5] A concerted pathway is favored when the system cannot effectively stabilize the negative charge required for a stable intermediate, allowing for substitution to occur under mild conditions, especially with a good leaving group like fluoride.[4]

Caption: Generalized SNAr mechanism on a fluorinated pyridine.

Regioselectivity: The Predictable Pattern of Substitution

A defining feature of SNAr reactions on polyfluorinated pyridines is their remarkable regioselectivity. In pentafluoropyridine, nucleophilic attack occurs almost exclusively at the C4 (para) position.[4] This preference is attributed to the superior stabilization of the negative charge in the Meisenheimer intermediate by the fluorine atom at the para position and the activating effect of the ortho-fluorines.

For less fluorinated pyridines, the leaving group (e.g., nitro, chloro) must be positioned ortho or para to an activating group, which can be another fluorine atom or the ring nitrogen itself.[6][7]

The Activating Power of Fluorine Substituents

Seminal work by Chambers and colleagues quantified the activating effects of fluorine atoms on nucleophilic substitution in polyfluoropyridines.[8] They determined that the activating influence of a fluorine atom decreases in the order: ortho > meta > para relative to the reaction center.[8] This explains the often-puzzling orientation of substitution, where the combined effects of multiple fluorine atoms direct the incoming nucleophile to a specific position.

| Fluorine Position (Relative to Reaction Site) | Relative Activating Influence[8] | Causality |

| ortho | 31 | Strong inductive withdrawal stabilizes the transition state and intermediate. |

| meta | 23 | Significant inductive stabilization. |

| para | 0.26 | Weaker inductive effect due to distance. |

Experimental Protocol: SNAr on Pentafluoropyridine

This protocol describes the para-selective substitution on pentafluoropyridine with a common oxygen nucleophile, sodium methoxide.

Objective: To synthesize 4-methoxy-2,3,5,6-tetrafluoropyridine.

Materials:

-

Pentafluoropyridine (1.0 equiv)

-

Sodium methoxide (1.1 equiv)

-

Anhydrous Methanol (MeOH)

-

Round-bottom flask with magnetic stir bar

-

Inert atmosphere setup (Nitrogen or Argon)

Procedure:

-

Preparation: Under an inert atmosphere, dissolve sodium methoxide in anhydrous methanol in the round-bottom flask. Stir until fully dissolved.

-

Reaction Setup: Cool the solution to 0 °C using an ice bath.

-

Reagent Addition: Slowly add pentafluoropyridine dropwise to the stirred solution over 15 minutes. An exothermic reaction may be observed.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by GC-MS or TLC until the starting material is consumed.

-

Workup: Quench the reaction by adding water. Extract the aqueous layer with diethyl ether (3x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

-

Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield the pure 4-methoxy-2,3,5,6-tetrafluoropyridine.

Part 2: Electrophilic Substitution - Navigating a Deactivated System

Electrophilic aromatic substitution on the pyridine ring is inherently challenging due to the electron-withdrawing nature of the nitrogen atom, which deactivates the ring towards attack by electrophiles.[9] The addition of highly electronegative fluorine atoms further exacerbates this deactivation, making direct electrophilic substitution nearly impossible under classical conditions.[9] However, modern synthetic chemistry has developed clever strategies to overcome this hurdle.

Strategy 1: C-H Fluorination via a Chichibabin-Type Pathway

A significant breakthrough in the functionalization of fluorinated pyridines is the direct C-H fluorination reaction. Hartwig and co-workers developed a method using silver(II) fluoride (AgF₂) that achieves highly regioselective fluorination at the C2 position (adjacent to the nitrogen) of various pyridines and diazines.[10][11]

The reaction occurs at ambient temperature and is inspired by the classic Chichibabin amination reaction.[11] Mechanistic studies suggest a pathway that allows for the selective fluorination of a broad range of nitrogen heterocycles, tolerating numerous functional groups.[10][11]

Caption: C2-selective C-H fluorination of a pyridine substrate.

Strategy 2: C3-Fluorination via Zincke Imine Intermediates

Accessing the C3-position of pyridines via direct fluorination has been a significant challenge. A novel approach involves the formation of ring-opened Zincke imine intermediates.[12] These intermediates undergo regioselective C-F bond formation with electrophilic fluorinating reagents like Selectfluor®. Subsequent ring-closure regenerates the aromatic pyridine ring, now bearing a fluorine atom at the C3-position. This method is valuable for its unique regioselectivity and its applicability to the late-stage fluorination of complex, drug-like molecules.[12]

Experimental Protocol: C2-Selective C-H Fluorination with AgF₂

This protocol is adapted from the procedure developed by Hartwig and Fier for the synthesis of 2-fluoro-6-phenylpyridine.[13]

Objective: To achieve direct C-H fluorination at the C2 position of 6-phenylpyridine.

Materials:

-

6-Phenylpyridine (1.0 equiv)

-

Silver(II) fluoride (AgF₂, 3.0 equiv)

-

Anhydrous Acetonitrile (MeCN)

-

Oven-dried round-bottom flask with magnetic stir bar

-

Celite®

Procedure:

-

Preparation: To the oven-dried flask, add the pyridine substrate and anhydrous acetonitrile. The reaction is sensitive to moisture but not oxygen.[13]

-

Reaction Setup: Place the flask in an ambient temperature water bath to dissipate any heat generated.

-

Reagent Addition: Weigh the silver(II) fluoride quickly in the air and add it to the stirred solution in one portion.[13] AgF₂ is a black, crystalline solid that should be handled swiftly to minimize exposure to atmospheric moisture.[13]

-

Reaction Monitoring: Monitor the reaction progress by TLC. The reaction is typically complete within 1-2 hours.

-

Workup: Upon completion, filter the reaction mixture through a pad of Celite® to remove insoluble silver salts, rinsing the pad with fresh acetonitrile.

-

Purification: Concentrate the filtrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.

Part 3: Metalation and Cross-Coupling Reactions

Fluoropyridines are exceptional substrates for transition metal-catalyzed cross-coupling reactions, serving as pivotal intermediates in the synthesis of complex molecules.

Metalation Strategies

Direct deprotonation (metalation) of fluoropyridines can be challenging but is achievable. The increased acidity of the ring C-H bonds due to fluorine's inductive effect allows for metalation at positions that might be inaccessible in non-fluorinated pyridines, often using strong, non-nucleophilic bases.[14] Alternatively, for fluoropyridines bearing another halogen (Br or I), halogen-metal exchange provides a reliable route to organometallic intermediates.

Palladium- and Nickel-Catalyzed Cross-Coupling

The true power of fluoropyridines in synthesis is unleashed in cross-coupling reactions. Bromo- or iodo-fluoropyridines are common starting materials for Suzuki, Heck, and Stille couplings, allowing for the introduction of new carbon-carbon bonds.[2]

More advanced is the direct activation and coupling of C-F bonds. While C-F bonds are strong, specialized nickel and palladium catalysts have been developed that can selectively cleave a C-F bond (often at the C2 position) and facilitate cross-coupling with various partners, such as organotin reagents.[15]

Caption: Typical workflow for a metalation/cross-coupling sequence.

Part 4: Reduction to Fluorinated Piperidines